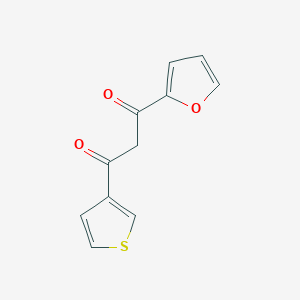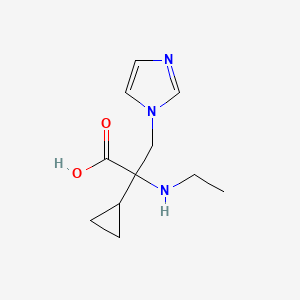
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.
Introduction of the ethylamino group: This step might involve amination reactions using ethylamine.
Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the ethylamino group.
Reduction: Reduction reactions could target the imidazole ring or the cyclopropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The cyclopropyl and ethylamino groups might influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoic acid
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid
Uniqueness
The unique combination of the cyclopropyl, ethylamino, and imidazole groups in 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid might confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-cyclopropyl-2-(ethylamino)-3-imidazol-1-ylpropanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-13-11(10(15)16,9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16) |
InChIキー |
OBWHFXBRUGOFPS-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=CN=C1)(C2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
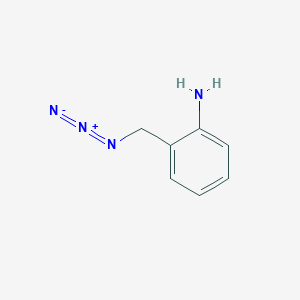
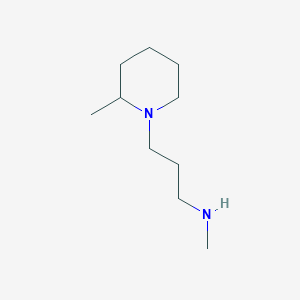

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
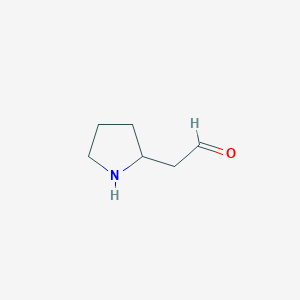
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
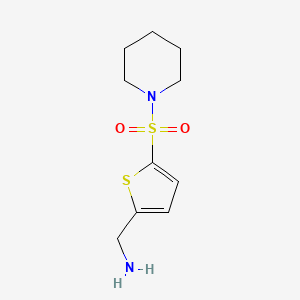
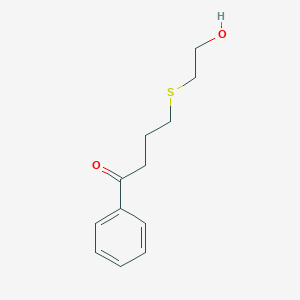
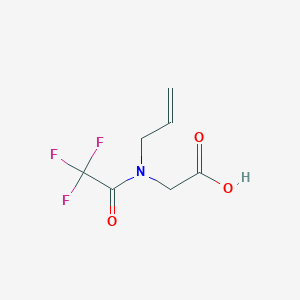
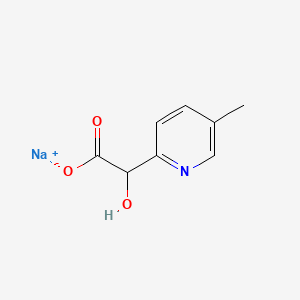
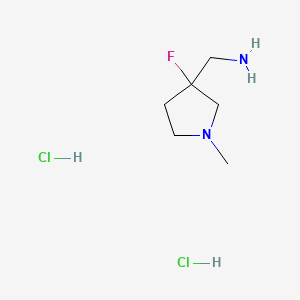
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
